

IR spectrum analysis of Ethyl 5-fluoro-2-methoxybenzoylformate

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Compound of Interest

Compound Name: *Ethyl 5-fluoro-2-methoxybenzoylformate*

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An In-depth Technical Guide to the Infrared Spectrum Analysis of **Ethyl 5-fluoro-2-methoxybenzoylformate**

Introduction

Ethyl 5-fluoro-2-methoxybenzoylformate is a sophisticated organic molecule with significant potential in the pharmaceutical and agrochemical industries. Its unique structure, featuring a benzoylformate core substituted with both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, makes it a valuable building block in the synthesis of novel bioactive compounds. The precise characterization of such molecules is paramount to ensuring their purity, stability, and reactivity in drug development and manufacturing processes.

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. This guide offers a comprehensive analysis of the expected IR spectrum of **Ethyl 5-fluoro-2-methoxybenzoylformate**, grounded in established spectroscopic principles and data from closely related compounds. It is designed to provide researchers, scientists, and drug development professionals with the theoretical foundation and practical methodology required to accurately interpret the IR spectrum of this important molecule.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of **Ethyl 5-fluoro-2-methoxybenzoylformate** is presented below. The key to interpreting its IR spectrum lies in understanding the vibrational contributions of each functional group: the ethyl ester, the α -keto group, the substituted benzene ring, the methoxy group, and the carbon-fluorine bond.

Caption: Molecular structure of **Ethyl 5-fluoro-2-methoxybenzoylformate**.

Theoretical Spectroscopic Framework

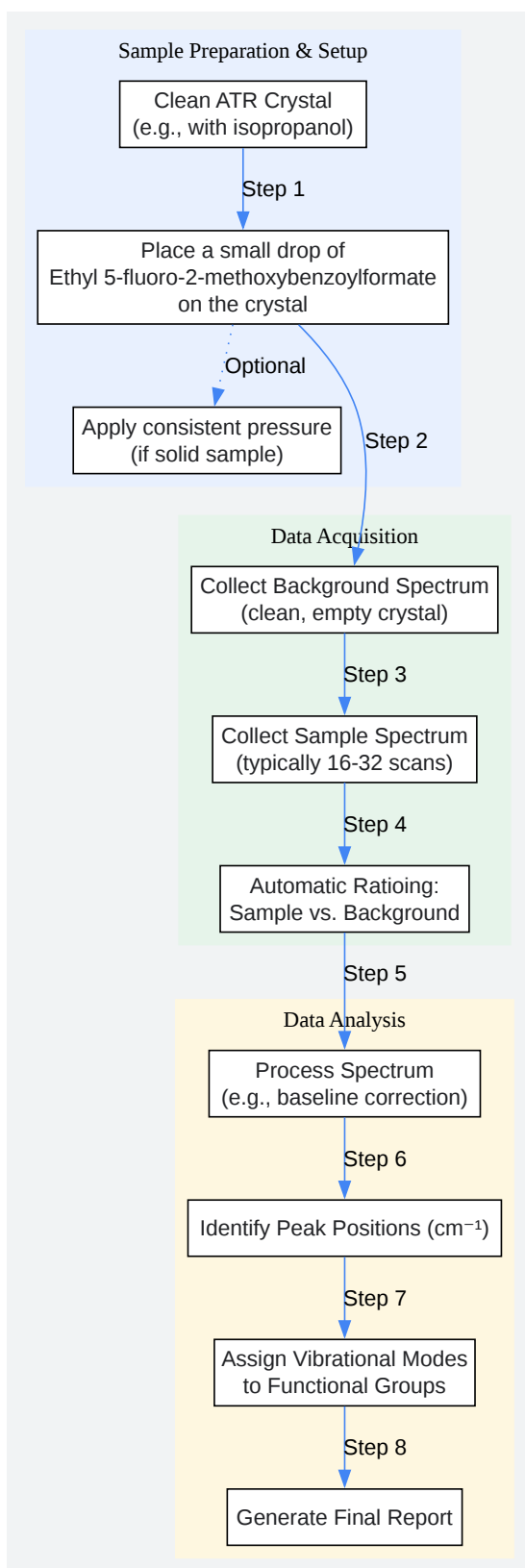
The IR spectrum of an aromatic ester like **Ethyl 5-fluoro-2-methoxybenzoylformate** is expected to be complex, but several key regions can be analyzed to confirm its structure. The presence of two carbonyl groups (α -keto and ester) and their conjugation with the aromatic ring are of particular diagnostic importance.

- **Carbonyl (C=O) Stretching Region (1650-1750 cm^{-1}):** This region is anticipated to show two distinct, strong absorption bands. The ester carbonyl (C=O) stretch is typically found around 1715-1730 cm^{-1} for aromatic esters, a lower frequency than saturated esters due to conjugation with the benzene ring.^{[1][2]} The α -keto carbonyl stretch is also expected in this region, likely at a slightly lower wavenumber (1680-1700 cm^{-1}) due to its own conjugation.
- **C-O Stretching Region (1000-1300 cm^{-1}):** Aromatic esters typically exhibit two strong C-O stretching bands.^{[1][3]} One corresponds to the C-C-O stretch (around 1250-1310 cm^{-1}) and the other to the O-C-C stretch of the ethyl group (around 1100-1130 cm^{-1}).^[1] The methoxy group will also contribute a strong C-O stretching band in this region, typically around 1250 cm^{-1} for the asymmetric stretch and 1040 cm^{-1} for the symmetric stretch, similar to what is seen in anisole.^[4]
- **Aromatic Region (1400-1600 cm^{-1} and 3000-3100 cm^{-1}):** The C=C stretching vibrations within the benzene ring typically appear as a series of medium-intensity bands between 1450 cm^{-1} and 1600 cm^{-1} .^{[2][5]} The aromatic C-H stretching vibrations are expected as weaker bands just above 3000 cm^{-1} .^[5]
- **Aliphatic C-H Stretching Region (2850-3000 cm^{-1}):** The ethyl and methoxy groups will give rise to characteristic C-H stretching bands in this region.^[2]
- **Carbon-Fluorine (C-F) Stretching Region (1155-1398 cm^{-1}):** The C-F stretching vibration for aromatic fluorides is typically a strong band found in the fingerprint region.^[6] Its exact

position can be influenced by other substituents on the ring.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the recommended sampling technique for a compound like **Ethyl 5-fluoro-2-methoxybenzoylformate**, as it is rapid, requires minimal sample preparation, and is suitable for liquids or solids.^[7]^[8]



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Caption: Workflow for ATR-FTIR analysis of **Ethyl 5-fluoro-2-methoxybenzoylformate**.

Step-by-Step Methodology:

- **Instrument Preparation:** Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to warm up for optimal stability.
- **Crystal Cleaning:** Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and allow it to dry completely.
- **Background Spectrum:** Acquire a background spectrum with the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- **Sample Application:** Place a small drop of **Ethyl 5-fluoro-2-methoxybenzoylformate** directly onto the center of the ATR crystal.
- **Spectrum Acquisition:** Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- **Data Processing:** The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), should be baseline corrected if necessary.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Predicted IR Spectrum Analysis and Peak Assignments

The following table summarizes the predicted key absorption bands for **Ethyl 5-fluoro-2-methoxybenzoylformate**. These predictions are synthesized from spectral data of the parent compound, Ethyl benzoylformate,^[1] and related substituted aromatics,^[9] along with established correlation tables.^[10]

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale and Comments
3100 - 3000	Weak	Aromatic C-H Stretch	Characteristic of C-H bonds on the benzene ring.[5]
2990 - 2950	Medium	Asymmetric C-H Stretch (Ethyl CH ₃ , Methoxy CH ₃)	Expected C-H stretching from the sp ³ hybridized carbons of the ethyl and methoxy groups.[2]
2950 - 2850	Medium	Symmetric C-H Stretch (Ethyl CH ₂ , Methoxy CH ₃)	Further C-H stretching vibrations from the alkyl substituents.[2]
~1725	Strong	Ester C=O Stretch	This is the characteristic ester carbonyl absorption. For aromatic esters, this peak is typically between 1730 and 1715 cm ⁻¹ . [1] The presence of the electron-withdrawing fluorine may slightly increase this frequency.
~1690	Strong	α-Keto C=O Stretch	The second carbonyl group, conjugated with the aromatic ring, is expected at a slightly lower frequency than the ester carbonyl.

1600, 1580, 1470	Medium	Aromatic C=C Ring Stretch	These bands are characteristic of the benzene ring itself and provide evidence of the aromatic core. [5]
~1450	Medium	Asymmetric C-H Bend (CH ₃)	Bending (scissoring) vibration of the methyl groups on the ethyl and methoxy substituents.
~1370	Medium	Symmetric C-H Bend (CH ₃)	"Umbrella" mode of the methyl groups.
~1280	Strong	Asymmetric C-O-C Stretch (Aromatic Ester)	A key band in the "Rule of Three" for aromatic esters, corresponding to the Ar-C(=O)-O linkage. [1]
~1250	Strong	Asymmetric C-O-C Stretch (Aryl Ether)	Characteristic of the methoxy group attached to the aromatic ring, similar to anisole. [4] This peak may overlap with the ester C-O stretch.
~1220	Strong	C-F Stretch	The strong carbon-fluorine bond vibration is expected in this region for aromatic fluorides. [6]
~1120	Strong	O-C-C Stretch (Ethyl Ester)	The second major C-O related stretch for

the ester functional group.[1]

~1030

Medium

Symmetric C-O-C Stretch (Aryl Ether)

The symmetric stretching of the methoxy group's C-O bond.[4]

900 - 675

Medium

Aromatic C-H Out-of-Plane Bend

The substitution pattern on the benzene ring influences the position of these bands, providing structural information.

Conclusion

The infrared spectrum of **Ethyl 5-fluoro-2-methoxybenzoylformate** is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The most prominent features are the two strong carbonyl stretching bands between 1680 cm^{-1} and 1730 cm^{-1} , and a series of strong C-O and C-F stretching bands in the 1000 cm^{-1} to 1300 cm^{-1} region. By carefully analyzing these key absorptions, in conjunction with the aromatic and aliphatic C-H vibrations, researchers can confidently verify the identity and purity of this compound. The provided experimental protocol for ATR-FTIR offers a reliable and efficient method for obtaining high-quality spectral data. This guide serves as a foundational resource for the spectroscopic characterization of **Ethyl 5-fluoro-2-methoxybenzoylformate**, supporting its application in advanced scientific research and development.

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